molecular formula C14H19NO2 B3089272 tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 1190890-29-9

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B3089272
CAS No.: 1190890-29-9
M. Wt: 233.31 g/mol
InChI Key: FYBRJCKBOUQTPH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate is a chemical compound with the molecular formula C14H19NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group and an indene moiety.

Preparation Methods

The synthesis of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate: This compound has a similar structure but differs in the position of the indene moiety.

    tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Another related compound with a different heterocyclic ring.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-10-6-4-5-7-11(10)9-12/h4-7,12H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBRJCKBOUQTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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